N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, an imino group, and a methyl group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with formaldehyde and acetic anhydride under controlled conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then converted to the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide can be compared with other similar compounds, such as:
N-tert-Butylmethylamine: This compound has a similar structure but lacks the acetamide group.
N-Methyl-tert-butylamine: Similar to N-tert-Butylmethylamine but with a different arrangement of functional groups.
Properties
CAS No. |
64487-13-4 |
---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(tert-butyliminomethyl)-N-methylacetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(5)6-9-8(2,3)4/h6H,1-5H3 |
InChI Key |
VEDHGFQKRVXSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C=NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.